3-[[(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[[(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid is a useful research compound. Its molecular formula is C25H19ClN2O5 and its molecular weight is 462.89. The purity is usually 95%.
BenchChem offers high-quality 3-[[(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[[(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The process of synthesizing benzoic acid derivatives, including those related to 3-[[(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid, has been extensively studied. For instance, the synthesis of 5-(alkenyl)-2-amino- and 2-(alkenyl)-5-phenyl-1,3,4-oxadiazoles using fatty acid hydrazides as starting materials demonstrates the versatility of benzoic acid in synthesizing biologically active compounds. These synthesized compounds exhibited significant antibacterial activity, highlighting their potential in developing new antimicrobial agents (Banday, Mattoo, & Rauf, 2010).
Molecular Recognition and Coordination Behavior
Benzoic acid and its derivatives show a versatile coordination behavior with various metals, which can be exploited in the field of material science and catalysis. For example, Schiff base ligands derived from benzoic acid show a wide range of coordination modes with metals like manganese(II), copper(II), and zinc(II), which can be used to synthesize complexes with potential applications in corrosion inhibition (Mishra, Tiwari, Singh, & Singh, 2015).
Photophysical Properties
The study of benzoic acid derivatives also extends to their photophysical properties, where they are used as dopants in polyaniline to enhance conductivity. This application highlights their potential in the development of advanced materials for electronic and optoelectronic devices. Specifically, polyaniline doped with benzoic acid shows high conductivity, which could be beneficial in designing conductive polymers (Amarnath & Palaniappan, 2005).
properties
IUPAC Name |
3-[[(Z)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O5/c1-32-22-10-7-17(12-23(22)33-15-16-5-8-20(26)9-6-16)11-19(14-27)24(29)28-21-4-2-3-18(13-21)25(30)31/h2-13H,15H2,1H3,(H,28,29)(H,30,31)/b19-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATJFBFRRRCGDE-ODLFYWEKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(=O)O)OCC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC(=C2)C(=O)O)OCC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.